molecular formula C6H14ClNO2S B8245950 (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride

(2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride

Cat. No.: B8245950
M. Wt: 199.70 g/mol
InChI Key: IKZNUAOSIURECY-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is a chemical compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . This method allows for the efficient formation of the azetidine ring with high diastereoselectivity.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is unique due to its specific structural features, such as the presence of a sulfonylmethyl group and its stereochemistry. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-5-6(3-7-5)4-10(2,8)9;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZNUAOSIURECY-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)CS(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CN1)CS(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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